2,4-Difluoro-1-(2-nitroethyl)benzene
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Overview
Description
2,4-Difluoro-1-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(2-nitroethyl)benzene typically involves the nitration of 2,4-difluorotoluene. The process begins with the introduction of a nitro group to the ethyl side chain of the benzene ring. This can be achieved through a nitration reaction using nitric acid and sulfuric acid as reagents under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the reaction of 2,4-difluorotoluene with potassium fluoride in the presence of a sulfone compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-1-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Potassium fluoride and a sulfone compound.
Major Products Formed:
Reduction: 2,4-Difluoro-1-(2-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-1-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Difluoro-1-(2-nitroethyl)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 2,4-Difluoronitrobenzene
- 1-Nitro-2,4-difluorobenzene
- 1,3-Difluoro-4-nitrobenzene
Comparison: 2,4-Difluoro-1-(2-nitroethyl)benzene is unique due to the presence of the nitroethyl group, which imparts distinct chemical properties compared to its analogs. The additional ethyl group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2,4-difluoro-1-(2-nitroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVKIJDAATYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229359-43-5 |
Source
|
Record name | 2,4-difluoro-1-(2-nitroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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